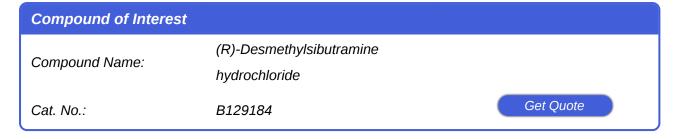


A Technical Guide to (R)-Desmethylsibutramine HCI: Chemical, Physical, and Pharmacological Properties

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **(R)-Desmethylsibutramine hydrochloride**, an active metabolite of sibutramine. It covers its core chemical and physical properties, mechanism of action, and relevant experimental methodologies. The information is intended to support research and development activities within the scientific community.

Core Chemical and Physical Properties

(R)-Desmethylsibutramine HCl, the (R)-enantiomer of a primary active metabolite of sibutramine, possesses distinct chemical and physical characteristics critical for its handling, formulation, and analysis. While sibutramine was used as a racemic mixture, studies have shown that the (R)-enantiomers of its metabolites are responsible for the majority of its pharmacological activity.[1]

The hydrochloride salt form enhances the compound's water solubility and bioavailability.[2] Key quantitative properties are summarized in the table below.

Table 1: Physicochemical Properties of (R)-Desmethylsibutramine HCl



Property	Value	Reference
IUPAC Name	(1R)-1-[1-(4- chlorophenyl)cyclobutyl]-N,3- dimethylbutan-1- amine;hydrochloride	[3]
Synonyms	(alphaR)-1-(4-Chlorophenyl)- N-methyl-alpha-(2- methylpropyl)- cyclobutanemethanamine HCl	[3]
CAS Number	259731-40-3	[3]
Molecular Formula	C ₁₆ H ₂₄ ClN · HCl (or C ₁₆ H ₂₅ Cl ₂ N)	[3][4]
Molecular Weight	302.28 g/mol	[2][3]
Exact Mass	301.1364 Da	[3]
Appearance	White to off-white solid powder	[2][5]
Solubility	Soluble in Water, DMSO, and Methanol	[4][5][6][7]
Storage	Recommended long-term storage at -20°C	[4][7]

Pharmacological Profile and Mechanism of Action

(R)-Desmethylsibutramine is a potent monoamine reuptake inhibitor with a higher affinity for norepinephrine (NET) and serotonin (SERT) transporters compared to the parent compound, sibutramine.[1][2][5] Its mechanism of action, which is central to its anorectic and antidepressant effects, involves blocking these transporters on presynaptic neurons. This inhibition leads to an increased concentration of norepinephrine and serotonin in the synaptic cleft, enhancing downstream signaling.[8]

Unlike other serotonergic agents, sibutramine and its metabolites have a low and likely insignificant affinity for the 5-HT₂B receptor, a target associated with cardiovascular risks.[1]



The (R)-enantiomer of desmethylsibutramine demonstrates significantly more potent anorectic effects than its (S)-enantiomer counterpart.[1]

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- To cite this document: BenchChem. [A Technical Guide to (R)-Desmethylsibutramine HCI: Chemical, Physical, and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129184#chemical-and-physical-properties-of-r-desmethylsibutramine-hcl]

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